Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-
Description
Cyclohexanone derivatives are critical intermediates in pharmaceutical and organic synthesis. The compound Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- features a cyclohexanone core substituted at the 4-position with two distinct groups:
- 1-Naphthalenyl: A polycyclic aromatic hydrocarbon (C₁₀H₇), contributing aromaticity and steric bulk.
- (Acetyloxy)methyl: An ester-functionalized group (CH₂OCOCH₃), introducing polarity and reactivity.
While direct data on this compound is absent in the provided evidence, structural analogs (e.g., aryl-substituted cyclohexanones) and synthesis methodologies offer insights for comparison .
Properties
CAS No. |
56327-09-4 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1-naphthalen-1-yl-4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C19H20O3/c1-14(20)22-13-19(11-9-16(21)10-12-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-8H,9-13H2,1H3 |
InChI Key |
MIAIPHHXBHUZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate typically involves the following steps:
Formation of the Cyclohexanone Moiety: The cyclohexanone moiety can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the acetate group.
Scientific Research Applications
(1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
Key analogs and their substituents:
Notes:
- Target Compound : Estimated molecular weight (296.3 g/mol) is significantly higher than phenyl-substituted analogs due to the naphthalenyl group.
- Aryl vs. The (acetyloxy)methyl group offers hydrolytic sensitivity, unlike stable halogens .
2.3 Physicochemical Properties
- Solubility : The naphthalenyl group reduces water solubility compared to halogenated analogs. Ester groups may improve solubility in polar aprotic solvents.
- Boiling Point: Estimated higher than 4-(4-chlorophenyl)cyclohexanone (278°C predicted for difluorophenyl analog vs. ~300°C for target compound).
Biological Activity
Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS No. 56327-09-4) is an organic compound characterized by a cyclohexanone structure fused with a naphthalene ring and an acetate group. This unique structural composition suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 296.4 g/mol
- Density : Approximately 1.152 g/cm³
The compound's structure combines cyclic ketone and aromatic functionalities, which may contribute to its biological activity.
Biological Activities
Research indicates that Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- exhibits several biological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
- Enzyme Inhibition : Mechanistic studies indicate that it may interact with specific enzymes or receptors, influencing their activity and altering cellular functions.
The mechanisms through which Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- exerts its biological effects are still under investigation. It is hypothesized that the compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity and influencing various physiological processes.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A study reported that Cyclohexanone derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanone | CHO | Simple cyclic ketone without aromatic substitution |
| Naphthalene | CH | Aromatic hydrocarbon; lacks ketonic functionality |
| Acetic Acid | CHO | Simple carboxylic acid; does not contain cyclohexane or naphthalene structures |
| 1-Acetyl-Naphthalene | CHO | Contains an acetyl group on naphthalene; lacks cyclohexanone structure |
The combination of cyclic ketone and aromatic functionalities in Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- may confer distinct chemical properties and biological activities compared to these other compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)cyclohexanone, and what key intermediates are involved?
- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 1-naphthalene with acetyl chloride to introduce the acetyl group, followed by alkylation with a cyclohexanone derivative. For example, cyclohexanone derivatives can undergo nucleophilic substitution at the 4-position using (acetyloxy)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Intermediate characterization via H NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological assays).
- FT-IR : Confirm acetyloxy (C=O stretch at ~1740 cm⁻¹) and naphthalenyl (aromatic C-H stretches) groups.
- NMR : C NMR should show signals for the cyclohexanone carbonyl (~210 ppm), acetyloxy carbonyl (~170 ppm), and naphthalenyl carbons (120-140 ppm) .
Q. What are the standard reaction conditions for functionalizing the acetyloxy or naphthalenyl groups?
- Methodological Answer :
- Oxidation : Use KMnO₄ in acidic conditions (H₂SO₄/H₂O) to convert acetyloxy groups to carboxylic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Reduction : LiAlH₄ in THF selectively reduces ketones (cyclohexanone) to alcohols while preserving acetyloxy esters .
Advanced Research Questions
Q. How can contradictory yields in Friedel-Crafts acylation steps be resolved when synthesizing naphthalenyl derivatives?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-acylation or polymerization). Optimize by:
- Temperature Control : Maintain ≤0°C to suppress electrophilic aromatic substitution byproducts.
- Catalyst Screening : Compare AlCl₃ vs. FeCl₃; AlCl₃ gives higher regioselectivity for mono-acylation .
- Solvent Selection : Use nitrobenzene instead of CS₂ to improve solubility of naphthalene derivatives .
Q. What strategies are effective for analyzing the stereochemical outcomes of substituents on the cyclohexanone ring?
- Methodological Answer :
- X-ray Crystallography : Resolve spatial arrangement of the 4-[(acetyloxy)methyl] and naphthalenyl groups.
- NOESY NMR : Detect through-space interactions between axial/equatorial substituents.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and steric effects .
Q. How can bioactivity data (e.g., enzyme inhibition) be correlated with structural features of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified acetyloxy or naphthalenyl groups. Test against targets like MMPs (matrix metalloproteinases) using fluorogenic substrates .
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites. Prioritize derivatives with strong hydrogen bonding to catalytic zinc ions .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential volatility of acetyloxy esters.
- PPE : Nitrile gloves and safety goggles; avoid skin contact (irritation risk) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Contradiction Analysis
- Reagent Selection for Oxidation : recommends CrO₃ for ketone oxidation, while uses KMnO₄. Resolution: CrO₃ is more selective for secondary alcohols, whereas KMnO₄ may over-oxidize acetyloxy groups. Validate via controlled small-scale trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
